molecular formula C20H20ClN3O2S2 B2800969 (5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170445-28-9

(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2800969
CAS RN: 1170445-28-9
M. Wt: 433.97
InChI Key: PRJYECKSLNPSNK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chloro-methoxyphenyl group, a methylthio-benzo[d]thiazol group, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, benzo[d]thiazoles can participate in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis of Pyridine Derivatives

A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds with benzothiazole and piperazine structures, similar to the compound of interest. These compounds exhibited variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of such molecules in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Biological Activity of Piperazine Derivatives

Antimicrobial and Anti-mycobacterial Activities

A related study by Mhaske et al. (2014) focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds showed moderate to good antimicrobial activity, suggesting their potential in treating bacterial infections Mhaske, Shelke, Raundal, & Jadhav, 2014. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, showing promising activity against Mycobacterium tuberculosis, indicating the potential of such compounds in tuberculosis treatment Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016.

Dual Action Antidepressant Properties

Serotonin Receptor and Transporter Activity

Research on benzo[b]thiophene derivatives, which bear structural similarity to the compound , has demonstrated dual action at serotonin receptors and the serotonin transporter, suggesting potential use as antidepressants. Orus et al. (2002) synthesized benzo[b]thiophene derivatives that showed good affinity for 5-HT1A receptors and serotonin transporters, indicating their potential as dual-acting antidepressants Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002.

Mechanism of Action

Target of Action

The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors .

Biochemical Pathways

The compound affects the quorum sensing pathways of bacteria . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors, form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Pharmacokinetics

For instance, thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The compound’s action results in the inhibition of the LasB quorum sensing system . This inhibition disrupts bacterial communication and coordination, potentially reducing the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and affect its action .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S2/c1-26-17-6-3-13(21)11-15(17)19(25)23-7-9-24(10-8-23)20-22-16-5-4-14(27-2)12-18(16)28-20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJYECKSLNPSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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